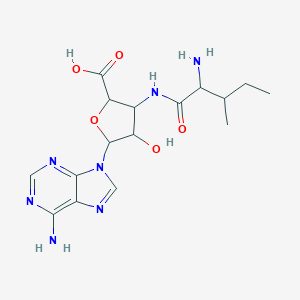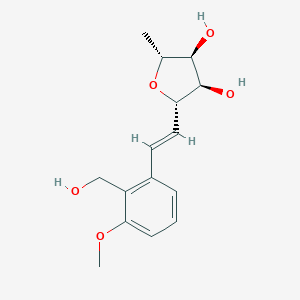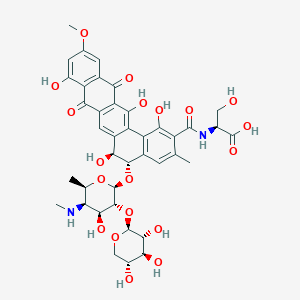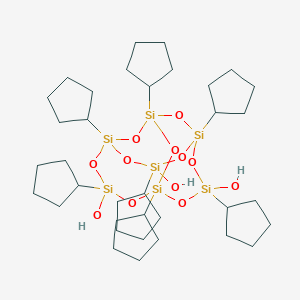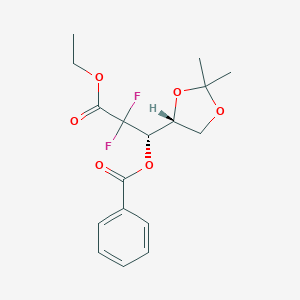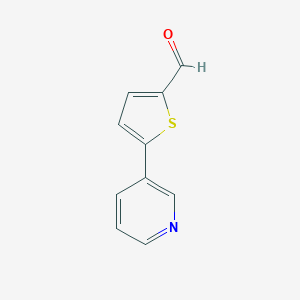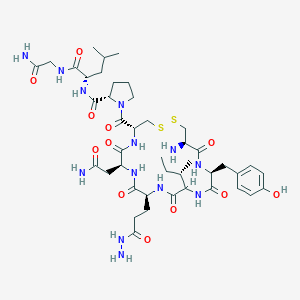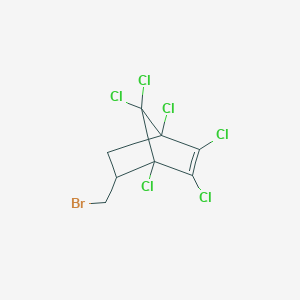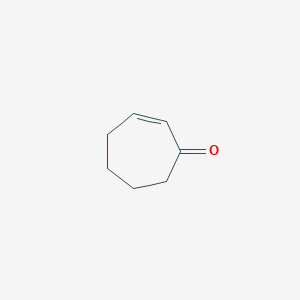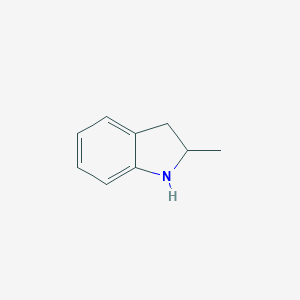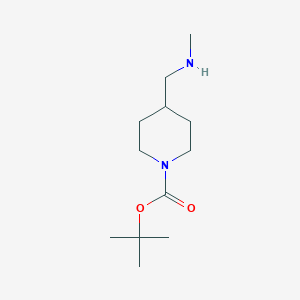![molecular formula C13H13NO2S B143385 2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid CAS No. 132483-43-3](/img/structure/B143385.png)
2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly known as MTTP or MTPPA and is used for its anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid involves the inhibition of COX-2. COX-2 is an enzyme that is induced in response to inflammation and is responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, resulting in a reduction in inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. It has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid in lab experiments include its well-established anti-inflammatory and analgesic properties. It has been extensively studied and has a known mechanism of action. However, its limitations include its potential for toxicity and its narrow therapeutic window.
Direcciones Futuras
For research on 2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid include the development of new analogs with improved pharmacokinetic and pharmacodynamic properties. The use of this compound in the treatment of other inflammatory conditions, such as asthma and chronic obstructive pulmonary disease, also warrants further investigation. Additionally, the potential use of this compound as a chemopreventive agent for certain types of cancer is an area of interest for future research.
Conclusion
In conclusion, this compound is a chemical compound that has shown promise as an anti-inflammatory and analgesic agent. Its well-established mechanism of action and biochemical and physiological effects make it a valuable tool for research in the field of inflammation and pain. However, its potential for toxicity and narrow therapeutic window should be taken into consideration when using it in lab experiments. Future research should focus on the development of new analogs with improved pharmacokinetic and pharmacodynamic properties and the exploration of its potential use in the treatment of other inflammatory conditions and as a chemopreventive agent for certain types of cancer.
Métodos De Síntesis
The synthesis of 2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid involves the condensation of 2-(5-methylthiazol-2-yl)aniline and 2-bromo-2-methylpropanoic acid in the presence of a base. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide. The resulting product is then purified using column chromatography or recrystallization to obtain the final product.
Aplicaciones Científicas De Investigación
2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are mediators of inflammation and pain. The inhibition of COX-2 results in a reduction in inflammation and pain.
Propiedades
| 132483-43-3 | |
Fórmula molecular |
C13H13NO2S |
Peso molecular |
247.31 g/mol |
Nombre IUPAC |
2-[4-(5-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H13NO2S/c1-8-7-14-12(17-8)11-5-3-10(4-6-11)9(2)13(15)16/h3-7,9H,1-2H3,(H,15,16) |
Clave InChI |
SKRFOKYYVJDBJB-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(S1)C2=CC=C(C=C2)C(C)C(=O)O |
SMILES canónico |
CC1=CN=C(S1)C2=CC=C(C=C2)C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


